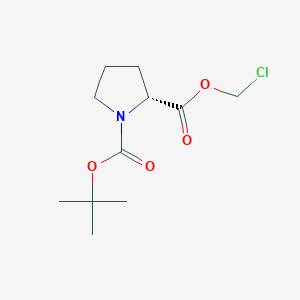
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate
Vue d'ensemble
Description
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C11H18ClNO4 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
- Molecular Formula : C11H19ClN2O4
- Molecular Weight : 292.73 g/mol
- CAS Number : 1351956-13-2
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential therapeutic effects in various medical conditions:
- Anti-fibrotic Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant anti-fibrotic properties. For instance, compounds similar to 1-tert-butyl 2-chloromethyl pyrrolidine have demonstrated notable inhibitory effects on collagen synthesis in liver fibrosis models. These compounds operate through the inhibition of the TGFβ signaling pathway, which is crucial in fibrogenesis .
- Cytotoxicity and Selectivity : The cytotoxic effects of this compound have been evaluated in various cell lines. It has been shown to selectively inhibit the proliferation of activated hepatic stellate cells (HSCs), which are key players in liver fibrosis. The selectivity index (SI) for these compounds indicates a favorable safety profile, suggesting that they could be developed as therapeutic agents with minimal side effects .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of COL1A1 Expression : The compound has been shown to significantly reduce the expression levels of COL1A1, a marker for fibrosis, in a dose-dependent manner. This effect is mediated through the inhibition of transcription factors activated by TGFβ signaling .
- Reduction of Inflammatory Markers : Inflammation plays a critical role in the progression of fibrosis. The compound has been reported to decrease levels of pro-inflammatory cytokines and proteins associated with fibrogenesis, such as α-SMA and CTGF .
Case Studies
Several studies have investigated the biological activity of pyrrolidine derivatives:
-
Study on Liver Fibrosis : A recent study evaluated the anti-fibrotic effects of various pyrrolidine derivatives, including those related to this compound. The results indicated that these compounds could reduce fibrosis markers significantly compared to control groups .
Compound IC50 (μmol/L) Selectivity Index Compound A 30 High Compound B 50 Moderate Compound C 25 Very High - Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound on LX-2 cells (a model for liver fibrosis). The compound exhibited a CC50 value indicating low toxicity while maintaining effective anti-fibrotic activity .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCOSGDWQPYHA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















